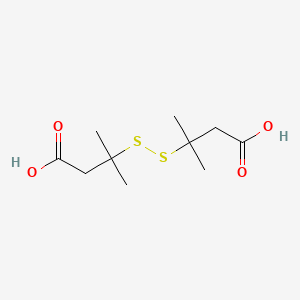
3,3'-Disulfanediylbis(3-methylbutanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis(3-methylbutanoic acid) is an organic compound characterized by the presence of two disulfide bonds and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(3-methylbutanoic acid) typically involves the formation of disulfide bonds between two molecules of 3-methylbutanoic acid derivatives. One common method is the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(3-methylbutanoic acid) may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(3-methylbutanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be further oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Esterification Reagents: Alcohols, acid catalysts.
Amidation Reagents: Amines, coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Esterification: Esters of 3,3’-Disulfanediylbis(3-methylbutanoic acid).
Amidation: Amides of 3,3’-Disulfanediylbis(3-methylbutanoic acid).
Scientific Research Applications
3,3’-Disulfanediylbis(3-methylbutanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its disulfide bonds make it useful in studying redox reactions and disulfide exchange processes.
Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bonds, which are crucial in protein structure.
Industry: Used in the production of polymers and materials that benefit from the stability and reactivity of disulfide bonds.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(3-methylbutanoic acid) involves its ability to form and break disulfide bonds. This property is essential in redox biology and chemistry, where disulfide bonds play a critical role in maintaining the structure and function of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfanediylbis(2-methylpropanoic acid): Similar structure but with a different alkyl chain length.
3-Methylbutanoic acid: Lacks the disulfide bonds, making it less reactive in redox processes.
3,3’-Disulfanediylbis(propan-1-ol): Contains hydroxyl groups instead of carboxylic acid groups.
Uniqueness
3,3’-Disulfanediylbis(3-methylbutanoic acid) is unique due to its specific combination of disulfide bonds and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
995-93-7 |
|---|---|
Molecular Formula |
C10H18O4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-[(1-carboxy-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18O4S2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
FNPSTNYGTLQCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)SSC(C)(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


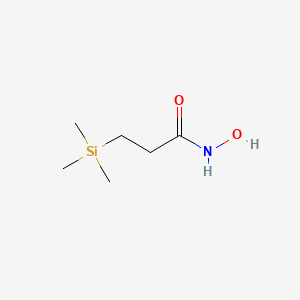
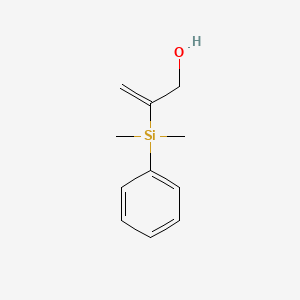
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)
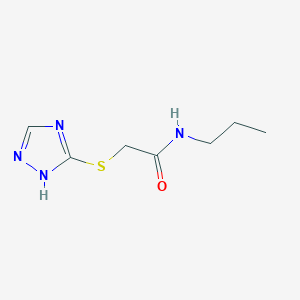
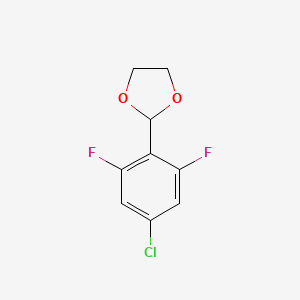
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)

![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
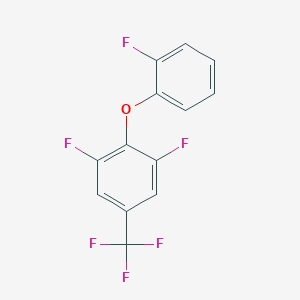
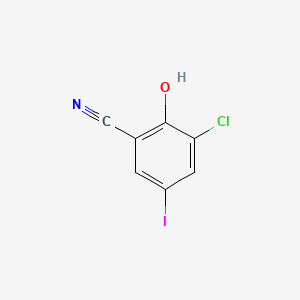
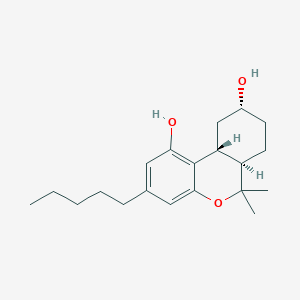
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/no-structure.png)


